3-Chloro-4-(methoxy-d3)phenylboronic acid
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Overview
Description
3-Chloro-4-(methoxy-d3)phenylboronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with a chlorine atom and a trideuteriomethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(methoxy-d3)phenylboronic acid typically involves the borylation of an appropriate aryl halide precursor. One common method is the Miyaura borylation reaction, where an aryl halide reacts with a diboron reagent in the presence of a palladium catalyst and a base. The reaction is usually carried out under mild conditions, such as room temperature, and in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to handle large-scale synthesis efficiently. These methods often utilize automated systems to control reaction parameters precisely, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(methoxy-d3)phenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a carbon-carbon bond.
Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate are used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl compounds are the primary products.
Oxidation: Phenols and other oxygenated derivatives are formed.
Substitution: Various substituted phenyl derivatives are obtained.
Scientific Research Applications
3-Chloro-4-(methoxy-d3)phenylboronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Chloro-4-(methoxy-d3)phenylboronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition, where the boronic acid group interacts with the active site of the enzyme, leading to its inhibition . The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with a phenyl ring, lacking the chlorine and trideuteriomethoxy substituents.
4-Chlorophenylboronic Acid: Similar to 3-Chloro-4-(methoxy-d3)phenylboronic acid but without the trideuteriomethoxy group.
3-Chlorophenylboronic Acid: Lacks the trideuteriomethoxy group but has a similar structure.
Uniqueness
The presence of the trideuteriomethoxy group in this compound imparts unique properties, such as increased stability and altered reactivity, compared to its non-deuterated counterparts. This makes it particularly valuable in applications requiring high precision and stability .
Properties
IUPAC Name |
[3-chloro-4-(trideuteriomethoxy)phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BClO3/c1-12-7-3-2-5(8(10)11)4-6(7)9/h2-4,10-11H,1H3/i1D3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUTJHOWRPUPHIG-FIBGUPNXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC)Cl)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=C(C=C1)B(O)O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BClO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.42 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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